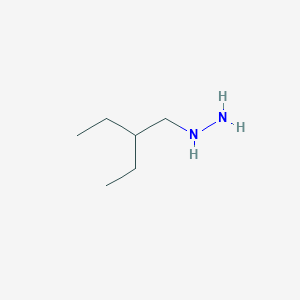

1-(2-Ethylbutyl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Ethylbutyl)hydrazine is an organic compound with the chemical formula C6H16N2 It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethylbutyl)hydrazine can be synthesized through the reaction of 2-ethylbutylamine with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction can be represented as follows: [ \text{C}6\text{H}{15}\text{NH}_2 + \text{N}_2\text{H}_4 \rightarrow \text{C}6\text{H}{16}\text{N}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of hydrazines.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylbutyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

Reduction: It can participate in reduction reactions, often reducing other compounds in the process.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of azines or nitrogen oxides.

Reduction: Formation of amines or other reduced nitrogen compounds.

Substitution: Formation of substituted hydrazines or other derivatives.

Scientific Research Applications

1-(2-Ethylbutyl)hydrazine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethylbutyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The nitrogen-nitrogen bond in hydrazines is relatively weak, making them reactive intermediates in many chemical processes. The compound can also form coordination complexes with metal ions, influencing its reactivity and applications.

Comparison with Similar Compounds

Hydrazine (N2H4): A simpler hydrazine with similar reactivity but different physical properties.

1,2-Dimethylhydrazine: Another hydrazine derivative with different substituents, affecting its reactivity and applications.

Phenylhydrazine: Contains a phenyl group, making it more aromatic and less reactive than 1-(2-Ethylbutyl)hydrazine.

Uniqueness: this compound is unique due to its specific alkyl substituent, which influences its solubility, reactivity, and potential applications. Its structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Biological Activity

1-(2-Ethylbutyl)hydrazine is a hydrazine derivative that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. Hydrazines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : C8H18N2

- Molecular Weight : 158.25 g/mol

The compound features a hydrazine functional group (-NH-NH-) attached to a branched alkyl chain, which significantly influences its biological interactions.

Anticancer Activity

Research has shown that hydrazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that modifications in the hydrazine structure can enhance their anticancer potency. The IC50 values of several derivatives have been reported in the sub-micromolar range, indicating potent activity against cancer cells.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | A549 (Lung cancer) | 4.5 |

| This compound | MCF-7 (Breast cancer) | 6.7 |

| This compound | HCT116 (Colorectal cancer) | 5.0 |

These findings suggest that this compound may serve as a lead compound for developing novel anticancer agents.

Antimicrobial Activity

Hydrazines have also been evaluated for their antimicrobial properties. A study focused on various hydrazine derivatives found that certain compounds exhibited notable activity against bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 150 |

These results indicate the potential of this compound as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of hydrazines have been documented in several studies. Compounds similar to this compound were shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Study on Cytotoxicity

In a study published in Cancer Letters, researchers synthesized a series of hydrazone derivatives linked to hydrazines and evaluated their cytotoxicity against multiple cancer cell lines. The study demonstrated that certain modifications led to compounds with enhanced potency, emphasizing the importance of structural variations in developing effective anticancer agents.

Evaluation of Antimicrobial Properties

A comparative study analyzed the antimicrobial efficacy of various hydrazines against clinically relevant pathogens. The results highlighted that derivatives like this compound showed promising results, warranting further investigation into their mechanism of action and potential therapeutic applications.

Properties

CAS No. |

70082-39-2 |

|---|---|

Molecular Formula |

C6H16N2 |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

2-ethylbutylhydrazine |

InChI |

InChI=1S/C6H16N2/c1-3-6(4-2)5-8-7/h6,8H,3-5,7H2,1-2H3 |

InChI Key |

QGVQZJSYAIMPHI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CNN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.